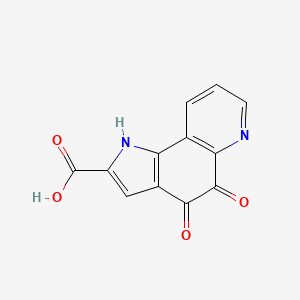
7,9-Di-decarboxy methoxatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,9-Di-decarboxy methoxatin, also known as this compound, is a useful research compound. Its molecular formula is C12H6N2O4 and its molecular weight is 242.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biochemical Applications
1. Mitochondrial Function Enhancement
Research indicates that methoxatin and its derivatives, including 7,9-di-decarboxy methoxatin, play crucial roles in mitochondrial function. These compounds have been shown to enhance mitochondrial respiratory function, which is vital for energy production and cellular metabolism. Studies suggest that they may protect against oxidative stress by scavenging reactive oxygen species, thereby contributing to cellular health and longevity .
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated in various models. It exhibits the ability to reduce oxidative stress markers in cellular systems, potentially mitigating damage from free radicals. This property makes it a candidate for further research in age-related diseases and conditions characterized by oxidative stress .
3. Neuroprotective Effects
Preclinical studies have highlighted the neuroprotective effects of this compound in models of neuronal injury. It has been shown to attenuate neuronal cell death in conditions such as stroke and spinal cord injuries by promoting mitochondrial health and reducing inflammation .
Therapeutic Potential
1. Cardiovascular Health
The compound has been investigated for its potential benefits in cardiovascular health. Its ability to improve mitochondrial function may contribute to better heart muscle performance and protection against ischemic damage .
2. Cancer Research
this compound has also been explored in cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through mitochondrial pathways, suggesting a role as an adjunct therapy in cancer treatment .
Case Study 1: Mitochondrial Dysfunction
A study conducted on C57BL/6 mice exposed to high-energy radiation demonstrated that treatment with this compound improved mitochondrial function and reduced markers of dysfunction compared to untreated controls. The findings suggest its potential as a countermeasure against radiation-induced mitochondrial damage .
Case Study 2: Neuroprotection
In a controlled laboratory setting, researchers applied this compound to neuronal cultures subjected to oxidative stress. The results showed a significant reduction in cell death rates compared to untreated cultures, highlighting its neuroprotective properties .
Data Table: Summary of Research Findings
属性
CAS 编号 |
95911-99-2 |
|---|---|
分子式 |
C12H6N2O4 |
分子量 |
242.19 g/mol |
IUPAC 名称 |
4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H6N2O4/c15-10-6-4-7(12(17)18)14-8(6)5-2-1-3-13-9(5)11(10)16/h1-4,14H,(H,17,18) |
InChI 键 |
DNQYRUJIYVDDRZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1 |
规范 SMILES |
C1=CC2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1 |
Key on ui other cas no. |
95911-99-2 |
同义词 |
7,9-di-decarboxy methoxatin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















